N,3,5-trimethyl-1,2-oxazol-4-amine
Overview
Description
N,3,5-trimethyl-1,2-oxazol-4-amine is a chemical compound with the CAS Number: 403793-49-7 . It has a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol .
Synthesis Analysis
The synthesis of oxazolines, which includes N,3,5-trimethyl-1,2-oxazol-4-amine, has been a subject of numerous studies . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Molecular Structure Analysis
The molecular structure of N,3,5-trimethyl-1,2-oxazol-4-amine consists of a five-membered ring with one nitrogen and one oxygen atom . The presence of three methyl groups and an amine group further characterizes its structure .Chemical Reactions Analysis
The chemical reactions involving N,3,5-trimethyl-1,2-oxazol-4-amine are primarily related to its synthesis. As mentioned earlier, one of the common methods involves the reaction of dicyanobenzenes with amino alcohols .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity . The specific antimicrobial properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Anticancer Activity
Oxazole derivatives have also been found to have anticancer properties . The specific anticancer properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Antitubercular Activity
Oxazole derivatives have been found to exhibit antitubercular activity . The specific antitubercular properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Anti-inflammatory Activity
Oxazole derivatives have been found to have anti-inflammatory properties . The specific anti-inflammatory properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Antidiabetic Activity
Oxazole derivatives have been found to exhibit antidiabetic activity . The specific antidiabetic properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Antiobesity Activity
Oxazole derivatives have been found to have antiobesity properties . The specific antiobesity properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . The specific antioxidant properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Antiparasitic Activity
Oxazole derivatives have been found to have antiparasitic properties . The specific antiparasitic properties of “N,3,5-trimethyl-1,2-oxazol-4-amine” would need to be investigated further.
Safety and Hazards
properties
IUPAC Name |
N,3,5-trimethyl-1,2-oxazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(7-3)5(2)9-8-4/h7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVAAFLEKWPQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305112 | |
Record name | N,3,5-Trimethyl-4-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-1,2-oxazol-4-amine | |
CAS RN |
403793-49-7 | |
Record name | N,3,5-Trimethyl-4-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403793-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3,5-Trimethyl-4-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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